

preparing ML-60218 stock solution for experiments

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Compound of Interest

Compound Name: ML-60218

Cat. No.: B1676661

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Application Notes and Protocols: ML-60218

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-60218 is a potent and specific cell-permeable small molecule inhibitor of RNA Polymerase III (Pol III).[1][2] It demonstrates broad-spectrum activity, inhibiting Pol III from various species, including *Saccharomyces cerevisiae* and humans, with IC₅₀ values of 32 μ M and 27 μ M, respectively.[1][3][4][5] The primary mechanism of action involves the targeted disruption of the POLR3G subunit, leading to its depletion and subsequent inhibition of Pol III-mediated transcription.[6][7][8] These application notes provide detailed protocols for the preparation of **ML-60218** stock solutions for both in vitro and in vivo experimental models, ensuring reliable and reproducible results.

Chemical and Physical Properties

ML-60218 is typically supplied as an off-white to crystalline solid.[5][9] Proper handling and storage are crucial for maintaining its stability and activity.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₅ Cl ₂ N ₃ O ₂ S ₂	[2][3][5]
Molecular Weight	452.38 g/mol	[3][9]
CAS Number	577784-91-9	[2][3][5][9]
Purity	≥95% - 99.85%	[2][4][5][9]
Appearance	Crystalline Solid	[5]
IC ₅₀ (Human)	27 μM	[3][4][5]
IC ₅₀ (S. cerevisiae)	32 μM	[3][4][5]

Solubility and Storage

The solubility of **ML-60218** is a critical factor in the preparation of stock solutions. It is highly soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions.

Solvent/Formulation	Maximum Solubility	Reference
DMSO	95-100 mg/mL (approx. 210-221 mM)	[3][4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 - 3.3 mg/mL (approx. 5.5 - 7.3 mM)	[3][4]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (approx. 5.5 mM)	[4]

Storage Recommendations:

- Solid Powder: Store at -20°C for up to 3 years.[3][4]
- In Solvent (Stock Solution): Aliquot and store at -80°C for up to 2 years.[4] For shorter-term storage, solutions are stable for up to 3 months at -20°C.[9] Avoid repeated freeze-thaw cycles.

Experimental Protocols

4.1 Safety Precautions This material should be considered hazardous until further information is available.^[5] Do not ingest, inhale, or allow contact with eyes or skin.^[5] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle in a chemical fume hood. Wash hands thoroughly after handling.^[5] Before use, review the complete Safety Data Sheet (SDS) provided by the supplier.^[5]

4.2 Protocol 1: Preparation of High-Concentration DMSO Stock Solution (e.g., 50 mM)

This protocol is suitable for preparing a concentrated stock for subsequent dilution in cell culture media or for creating in vivo formulations.

Materials:

- **ML-60218** powder
- Anhydrous, hygroscopic Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator bath (recommended)

Procedure:

- Calculate Required Mass: Determine the mass of **ML-60218** needed. For example, to make 1 mL of a 50 mM stock solution:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 50 \text{ mmol/L} \times 0.001 \text{ L} \times 452.38 \text{ g/mol} = 22.62 \text{ mg}$
- Weighing: Carefully weigh the calculated amount of **ML-60218** powder and place it into a sterile vial.
- Dissolution: Add the calculated volume of high-quality DMSO. For optimal dissolution, use newly opened DMSO as it is hygroscopic.^[4]

- Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonication is recommended to aid dissolution.[\[3\]](#)[\[4\]](#) Gentle warming may also be applied.[\[9\]](#)
- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C.[\[3\]](#)[\[4\]](#)

4.3 Protocol 2: Preparation of In Vivo Formulation (e.g., 2.5 mg/mL)

This protocol details the preparation of a formulation suitable for animal studies, adapted from manufacturer recommendations.[\[4\]](#)

Materials:

- **ML-60218** concentrated stock in DMSO (e.g., 25 mg/mL)
- PEG300
- Tween-80
- Saline (sterile)
- Sterile tubes

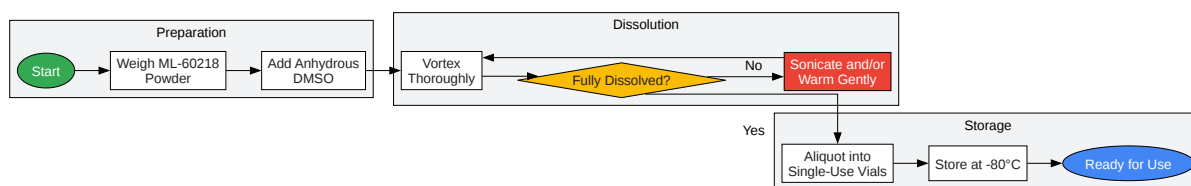
Procedure:

- Solvent Preparation: This protocol is based on creating a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Sequential Addition: It is critical to add each solvent sequentially and ensure the solution is clear before adding the next component.[\[3\]](#)
- Example for 1 mL final volume:
 - Add 400 µL of PEG300 to a sterile tube.
 - Add 100 µL of a 25 mg/mL **ML-60218** DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

- Add 50 μ L of Tween-80 and mix again until clear.
- Add 450 μ L of sterile saline to reach the final volume of 1 mL. Mix thoroughly.
- Usage: This working solution should be prepared fresh and used immediately.[3] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[4]

Visualized Workflows and Pathways

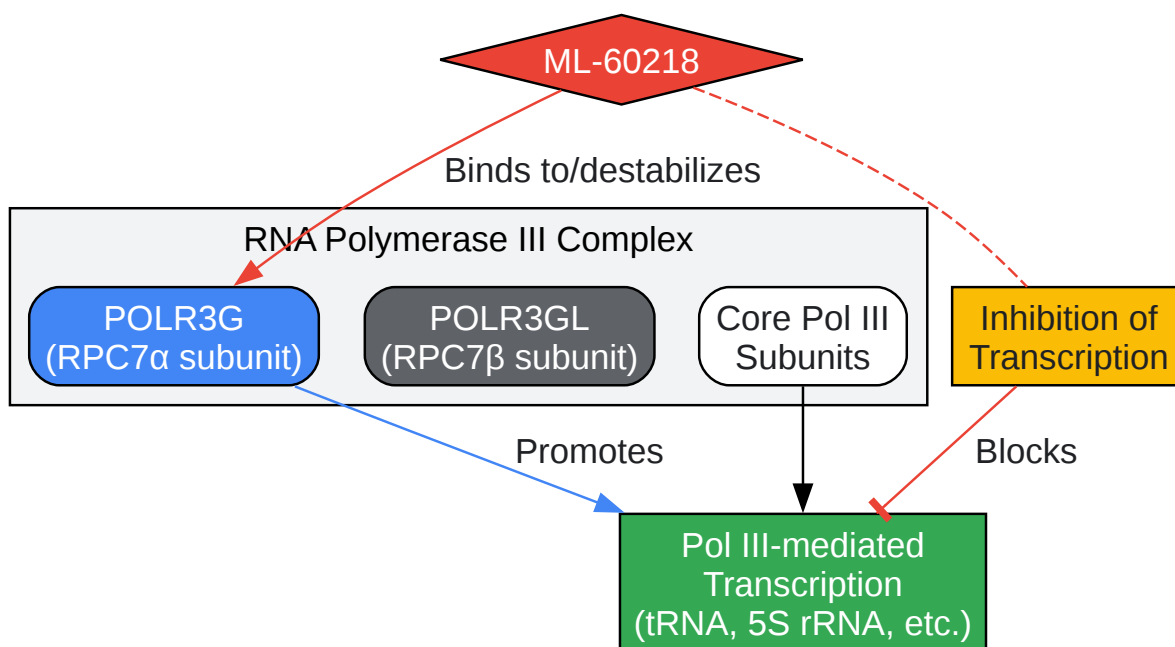
5.1 Workflow for Stock Solution Preparation The following diagram illustrates the key steps for preparing a DMSO stock solution of **ML-60218**.



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Caption: Workflow for preparing **ML-60218** stock solution.

5.2 Signaling Pathway of **ML-60218** **ML-60218** inhibits the transcription of various non-coding RNAs by targeting the RNA Polymerase III complex. Specifically, it disrupts the POLR3G subunit.



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Caption: Mechanism of **ML-60218** as an inhibitor of RNA Pol III.

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